molecular formula C13H10N2O B8346028 2-Amino-6-phenoxybenzonitrile

2-Amino-6-phenoxybenzonitrile

Cat. No. B8346028
M. Wt: 210.23 g/mol
InChI Key: CVFDVFPBEUHTAD-UHFFFAOYSA-N
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Description

2-Amino-6-phenoxybenzonitrile is a useful research compound. Its molecular formula is C13H10N2O and its molecular weight is 210.23 g/mol. The purity is usually 95%.
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properties

Product Name

2-Amino-6-phenoxybenzonitrile

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

IUPAC Name

2-amino-6-phenoxybenzonitrile

InChI

InChI=1S/C13H10N2O/c14-9-11-12(15)7-4-8-13(11)16-10-5-2-1-3-6-10/h1-8H,15H2

InChI Key

CVFDVFPBEUHTAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2C#N)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2-nitro-6-(phenoxy)benzonitrile (Example 113c) (1.94 g, 8.08 mmol) in MeOH (164 mL) was slowly added concentrated HCl (7.23 mL) followed by iron powder (1.58 g, 28.3 mmol). The reaction was refluxed for 30 min and concentrated in vacuo. The residue was dissolved in EtOAc and washed with 1N NaOH, water and brine. The organic layer was dried over MgSO4, filtered, concentrated and purified by flash chromatography 1:1 Hexane:EtOAc to yield 2-amino-6-phenoxybenzonitrile (384 mg, 22.6%). 1H NMR (400 MHz, MeOD) δ 5.97 (d, J=8.3 Hz, 1H), 6.50 (d, J=8.6 Hz, 1H), 7.06 (m, 2H), 7.18 (m, 2H), 7.40 (m, 2H). MS 210 (MH+).
Name
2-nitro-6-(phenoxy)benzonitrile
Quantity
1.94 g
Type
reactant
Reaction Step One
Name
Quantity
7.23 mL
Type
reactant
Reaction Step One
Name
Quantity
164 mL
Type
solvent
Reaction Step One
Name
Quantity
1.58 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

Phenol (2.06 g, 22 mmol) was dissolved in dry dimethyl sulfoxide (25 mL), and sodium hydride (0.53 g, 22 mmol) was added in portions, and the mixture stirred for 1 hour under argon. 2-Amino-6-fluorobenzonitrile (2.72 g, 20 mmol) was added and the mixture heated to 110° C. overnight. The solvent was evaporated in vacuo, and the residue was partitioned between ethyl acetate and water. The organic phase was washed with water (5×), brine (1×) dried over anhydrous Na2SO4 filtered, and evaporated to give the crude product which was then chromatographed on silica gel eluted with 0–20% ethyl acetate in hexane to give the title compound as a white amorphous solid. Recrystallization from carbon tetrachloride, hexane gave a white crystalline solid. mp 66–67° C.
Quantity
2.06 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.53 g
Type
reactant
Reaction Step Two
Quantity
2.72 g
Type
reactant
Reaction Step Three

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